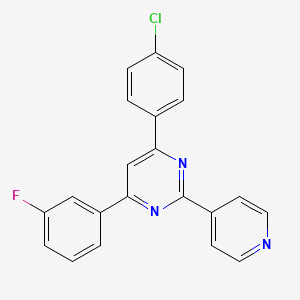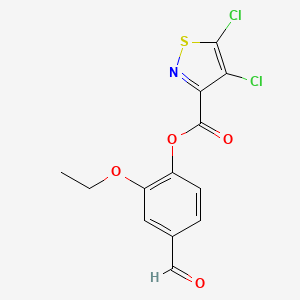![molecular formula C20H14F4N2O B11069909 1-(2,4-difluorophenyl)-3-[(2,4-difluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11069909.png)
1-(2,4-difluorophenyl)-3-[(2,4-difluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-DIFLUOROANILINO)-1-(2,4-DIFLUOROPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a complex organic compound characterized by the presence of multiple fluorine atoms and an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIFLUOROANILINO)-1-(2,4-DIFLUOROPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 2,4-difluorophenylacetic acid under specific conditions to form the desired indole derivative . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIFLUOROANILINO)-1-(2,4-DIFLUOROPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Scientific Research Applications
3-(2,4-DIFLUOROANILINO)-1-(2,4-DIFLUOROPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Medicine: Research into its pharmacological properties aims to develop new drugs for treating various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-DIFLUOROANILINO)-1-(2,4-DIFLUOROPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(2,4-DIFLUOROANILINO)-1-(2,4-DIFLUOROPHENYL)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE stands out due to its unique indole core structure and multiple fluorine substitutions. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H14F4N2O |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-(2,4-difluoroanilino)-1-(2,4-difluorophenyl)-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C20H14F4N2O/c21-11-5-7-16(14(23)9-11)25-19-13-3-1-2-4-17(13)26(20(19)27)18-8-6-12(22)10-15(18)24/h4-10,25H,1-3H2 |
InChI Key |
XBSAZRDUCHLTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=C(C(=O)N2C3=C(C=C(C=C3)F)F)NC4=C(C=C(C=C4)F)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]furan-3-carboxamide](/img/structure/B11069832.png)
![methyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-methylglycinate](/img/structure/B11069848.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)benzenesulfonamide](/img/structure/B11069854.png)
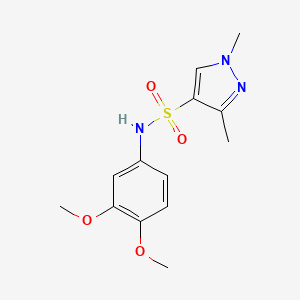
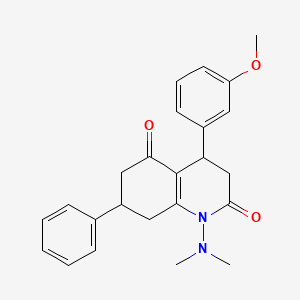
![4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11069868.png)
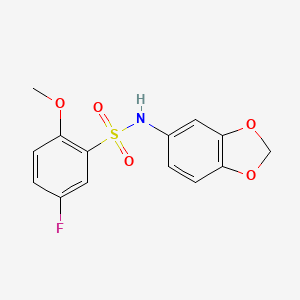
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11069885.png)
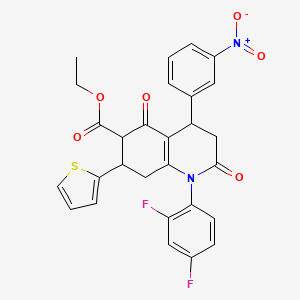
![ethyl 4-[({2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B11069888.png)
![4-[(4E)-4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11069892.png)
